molecular formula C17H13N3O2 B2939526 N-(3-acetylphenyl)quinoxaline-6-carboxamide CAS No. 881439-24-3

N-(3-acetylphenyl)quinoxaline-6-carboxamide

Cat. No.: B2939526
CAS No.: 881439-24-3
M. Wt: 291.31
InChI Key: NUDUNGYQINWASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aetylphenyl)quinoxaline-6-carboxamide is a quinoxaline derivative featuring a carboxamide group at the 6-position of the quinoxaline core, substituted with a 3-acetylphenyl moiety. Quinoxaline-based compounds are renowned for their diverse biological activities, particularly antibacterial properties, as demonstrated by studies on structurally related carboxamide derivatives . Synthesis of such compounds typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, followed by purification via column chromatography .

Properties

IUPAC Name

N-(3-acetylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDUNGYQINWASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)quinoxaline-6-carboxamide typically involves the condensation of 3-acetylphenylamine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex quinoxaline derivatives.

Biology and Medicine: In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, quinoxaline derivatives, including this compound, are used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Quinoxaline-6-Carboxamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinoxaline-6-carboxamides are highly dependent on substituents at the quinoxaline core and the carboxamide side chain. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features Biological Activity Synthesis Yield Reference
N-(3-Acetylphenyl)quinoxaline-6-carboxamide 3-Acetylphenyl C₁₇H₁₃N₃O₂ Electron-withdrawing acetyl group; moderate polarity Not explicitly reported (inferred: potential antibacterial activity) N/A
N-[2-(4-Chlorophenyl)ethyl]-2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxamide Bis(4-methoxyphenyl), 4-chlorophenyl ethyl C₃₁H₂₆ClN₃O₃ Bulky methoxy and chloro groups; enhanced lipophilicity Screening compound (antibacterial/antifungal potential inferred) N/A
2,3-Bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide Bis(4-fluorophenyl), morpholinyl propyl C₂₈H₂₆F₂N₄O₂ Fluorine atoms (electron-withdrawing); morpholine improves solubility Screening compound (likely CNS or antimicrobial applications) N/A
N-[2-(2-Methylphenyl)ethyl]-2,3-di-2-thienylquinoxaline-6-carboxamide Di-2-thienyl, 2-methylphenyl ethyl C₂₆H₂₁N₃OS₂ Thiophene rings (π-conjugation); moderate steric bulk Not reported N/A
3-Chloro-N,N-diethylquinoxaline-2-carboxamide Chloro, diethylamine C₁₃H₁₄ClN₃O Chlorine enhances reactivity; diethylamine increases solubility Antibacterial activity inferred from structural analogs 49%

Physicochemical Properties

  • Solubility : The acetyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., thienyl or methoxyphenyl) but remains less soluble than morpholine-containing derivatives .
  • Spectral Characteristics: The acetyl carbonyl group is expected to show a strong IR absorption near 1700 cm⁻¹, distinct from the carboxamide C=O (~1640 cm⁻¹) observed in analogs like 3-chloro-N,N-diethylquinoxaline-2-carboxamide .

Biological Activity

N-(3-acetylphenyl)quinoxaline-6-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to elucidate the mechanisms, efficacy, and potential therapeutic applications of this compound based on available scientific literature.

Chemical Structure and Properties

This compound features a quinoxaline core, which is a bicyclic structure known for its pharmacological significance. The presence of an acetylphenyl group and a carboxamide functionality enhances its interaction with biological targets, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to modulation of several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It can bind to receptors that play critical roles in cellular signaling and proliferation.
  • DNA Interaction : Potential binding to DNA could influence gene expression and cellular growth.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Colon Cancer (HCT-116) : Studies have shown that this compound can induce apoptosis in HCT-116 cells, leading to cell death through the activation of pro-apoptotic markers such as caspase-3 and p53 .
  • Breast Cancer (MCF-7) : Similar effects were observed in MCF-7 cells, where the compound demonstrated selective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT-1162.5Induction of apoptosis
MCF-71.8Activation of caspases

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including antibiotic-resistant ones:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against MRSA .
  • Enterococcus species : Effective against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, outperforming several conventional antibiotics .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMIC (mg/L)Comparison with Standard Antibiotics
MRSA0.5Superior to vancomycin
VRE (E. faecium, E. faecalis)0.75Comparable to daptomycin

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of specific functional groups in enhancing the biological activity of this compound. Notably:

  • The acetyl group is crucial for cytotoxic activity.
  • The quinoxaline core is essential for antimicrobial properties, with modifications leading to enhanced efficacy against resistant strains .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on HCT-116 cells. Results indicated a significant increase in apoptosis markers, suggesting a promising approach for colon cancer treatment .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial activity against biofilms formed by MRSA and VRE strains. The compound effectively reduced biofilm formation, highlighting its potential as a new therapeutic agent against resistant bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.